Methyl 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Overview
Description
“Methyl 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate” is a chemical compound with the molecular formula C11H13N3O2 . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine-based compounds has been achieved using the Cu (I) catalyzed 1,3 dipolar cycloaddition reaction . This reaction was used with synthesized glycone and aglycone intermediates to transform the designed triazole-linked pyrazolo [1,5- a ]pyrimidine-based glycohybrids .Molecular Structure Analysis
The molecular structure of “Methyl 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate” can be found in various databases such as PubChem .Chemical Reactions Analysis
The Cu (I) catalyzed 1,3 dipolar cycloaddition reaction is a key chemical reaction involved in the synthesis of pyrazolo[1,5-a]pyrimidine-based compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate” can be found in databases like PubChem .Scientific Research Applications
Pharmacology
Methyl 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate: has been identified as a reactant in the synthesis of compounds with significant pharmacological activities. It serves as a precursor for:
- Ruthenium (II)-Hmtpo complexes : These complexes are studied for their potential therapeutic applications due to their unique chemical properties .
- Dihydroorotate dehydrogenase inhibitors : These inhibitors play a role in antimalarial activity, providing a pathway for developing new antimalarial drugs .
- Vilsmeier reaction of conjugated carbocycles and heterocycles : This reaction is crucial for the synthesis of various pharmacologically active molecules .
- Binding to HIV TAR RNA : Compounds derived from this reactant have been investigated for their ability to bind to HIV TAR RNA, which could influence the pharmacological activity against HIV .
Material Science
In material science, this compound’s derivatives are explored for their potential use in:
- Advanced material synthesis : The compound can be used to create new materials with desirable properties for various applications .
- Chemical property investigation : Researchers can study the fundamental properties of materials synthesized from this compound .
Biochemistry
Biochemically, Methyl 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate is utilized in:
- Enzyme inhibition studies : It’s used to develop inhibitors that can modulate enzyme activity, which is crucial in understanding biochemical pathways .
- Metabolic pathway analysis : The compound serves as a tool to dissect and understand complex metabolic pathways in living organisms .
Environmental Science
Environmental applications include:
- Pollutant degradation : Derivatives of this compound may be used in the breakdown of environmental pollutants .
- Eco-toxicology : The compound can be used to study the toxic effects of chemicals on the environment .
Analytical Chemistry
In analytical chemistry, the compound finds use in:
- Reference standards : It is used to create reference standards for calibrating instruments and ensuring accurate measurements in pharmaceutical testing .
- Method development : Chemists use this compound to develop new analytical methods for detecting and quantifying chemical substances .
Organic Synthesis
Lastly, in organic synthesis, this compound is pivotal for:
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-6-5-7(2)14-10(12-6)9(8(3)13-14)11(15)16-4/h5H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXIYYASGSQWJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)C)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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